molecular formula C11H11N3S B2852808 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline CAS No. 81934-12-5

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Numéro de catalogue: B2852808
Numéro CAS: 81934-12-5
Poids moléculaire: 217.29
Clé InChI: BOKOYYZHDOIYIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is a heterocyclic compound that features an imidazo-thiazole ring fused with an aniline group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo-thiazole ring . The reaction conditions often involve heating the reagent mixture in a solvent such as benzene for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial solvents, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazo-thiazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.

Applications De Recherche Scientifique

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects based on recent research findings.

  • Molecular Formula : C11_{11}H11_{11}N3_{3}S
  • Molecular Weight : 217.3 g/mol
  • CAS Number : 81934-12-5

This compound features a thiazole ring fused with an imidazole structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Specific methods can vary, but they generally include the use of thiazole and imidazole derivatives as starting materials.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant cytotoxicity with IC50_{50} values ranging from 10 to 25 µM depending on the specific cell line tested.
Cell LineIC50_{50} (µM)
MCF-715
A54920
HCT11612

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways that promote cancer cell growth.
  • Reactive Oxygen Species (ROS) : The compound appears to induce oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis.
  • Anti-inflammatory Effects : Some research suggests that this compound exhibits anti-inflammatory properties, which could contribute to its anticancer effects by reducing tumor-promoting inflammation.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Mice Models : In a study involving mice xenografted with human tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Research indicates that it has a favorable absorption profile and can effectively cross biological membranes, including the blood-brain barrier.

Propriétés

IUPAC Name

3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-6,10H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKOYYZHDOIYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614012
Record name 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155861-24-8
Record name 3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.